Memantine Lactose Adduct

概要

説明

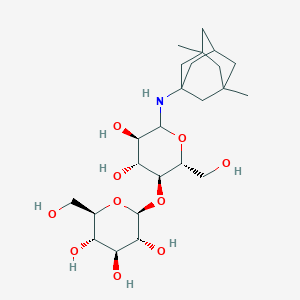

Memantine Lactose Adduct is a lactose adduct of memantine . It is an intermediate in the synthesis of adamantane amine antibiotics . It is used in laboratory research and development .

Molecular Structure Analysis

The formal name of Memantine Lactose Adduct is N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-4-O-β-D-glucopyranosyl-D-glucopyranosylamine . The molecular formula is C24H41NO10 . The molecular weight is 503.6 .

Physical And Chemical Properties Analysis

Memantine Lactose Adduct is a solid . It is soluble in both methanol and water .

科学的研究の応用

Antibacterial Properties

Memantine Lactose Adduct is an intermediate in the synthesis of adamantane amine antibiotics . Researchers have explored its potential as an antibacterial agent, particularly against Gram-positive or Gram-negative bacteria. Investigations into its mechanism of action and efficacy in inhibiting bacterial growth are ongoing.

Neuroprotection and Alzheimer’s Disease

Memantine, the parent compound of the adduct, is an FDA-approved drug for Alzheimer’s disease. The Memantine Lactose Adduct may share similar neuroprotective properties. Studies have examined its ability to modulate glutamate receptors, reduce excitotoxicity, and enhance cognitive function. Further research is needed to validate its potential in Alzheimer’s therapy .

Drug Delivery Systems

Researchers have explored Memantine Lactose Adduct as a component in drug delivery systems. Its amphiphilic nature allows it to form micelles or nanoparticles, which can encapsulate hydrophobic drugs. These systems improve drug solubility, stability, and targeted delivery, potentially enhancing therapeutic outcomes .

Pharmacokinetics and Bioavailability Enhancement

Memantine Lactose Adduct has been investigated for its impact on drug absorption and bioavailability. Combining memantine with lactose may alter its pharmacokinetic profile, affecting factors like solubility, dissolution rate, and intestinal permeability. Such modifications could lead to improved drug performance .

Analytical Method Development

Researchers have used Memantine Lactose Adduct for analytical method development and validation. Its presence in formulations or biological samples can be quantified using sensitive techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. These methods ensure accurate drug monitoring and quality control .

Abbreviated New Drug Application (ANDA)

During the development of generic versions of memantine-containing drugs, Memantine Lactose Adduct plays a crucial role. Regulatory agencies require thorough characterization and demonstration of equivalence to the reference product. Researchers use this adduct to establish bioequivalence and safety profiles for ANDA submissions .

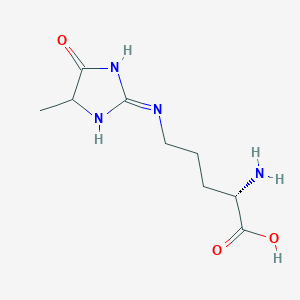

作用機序

Target of Action

Memantine Lactose Adduct is a derivative of Memantine, which primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the calcium ion flow into neurons .

Mode of Action

Memantine acts as an uncompetitive (open-channel) NMDA receptor antagonist . It prevents the action of glutamate, a neurotransmitter, on these receptors . Memantine has a preference for the NMDA receptor-operated cation channels .

Biochemical Pathways

The biochemical pathways affected by Memantine involve the regulation of glutamate activity . By blocking the NMDA receptors, Memantine prevents excessive stimulation by glutamate, which can lead to neuronal excitability and neurodegeneration .

Pharmacokinetics

Memantine is mainly eliminated unchanged by the kidneys, partly via tubular secretion . There is considerable inter-individual variability in plasma concentrations, influenced by factors such as glomerular filtration rate and sex

Result of Action

The molecular and cellular effects of Memantine’s action include the reduction of neuronal excitability and the prevention of neurodegeneration . This can lead to improvements in symptoms of neurodegenerative diseases like Alzheimer’s .

Action Environment

The action, efficacy, and stability of Memantine can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics

Safety and Hazards

Memantine Lactose Adduct is intended for laboratory research and development and is not for human or veterinary use . In case of inhalation or skin contact, it is recommended to move to fresh air and wash with plenty of soap and water, respectively . In case of ingestion, rinse mouth and seek medical attention if you feel unwell .

将来の方向性

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(3,5-dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO10/c1-22-3-11-4-23(2,8-22)10-24(5-11,9-22)25-20-17(31)16(30)19(13(7-27)33-20)35-21-18(32)15(29)14(28)12(6-26)34-21/h11-21,25-32H,3-10H2,1-2H3/t11?,12-,13-,14-,15+,16-,17-,18-,19-,20?,21+,22?,23?,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWSQNFOHZVMN-LLTBUSFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131866345 | |

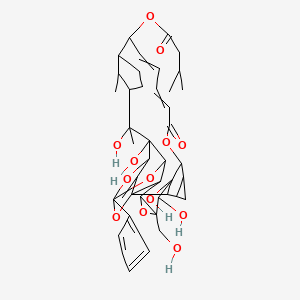

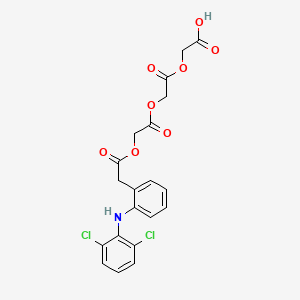

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

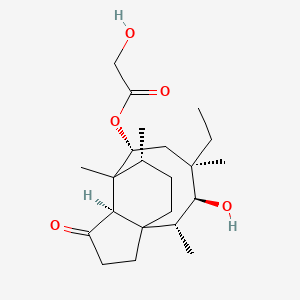

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)

![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)